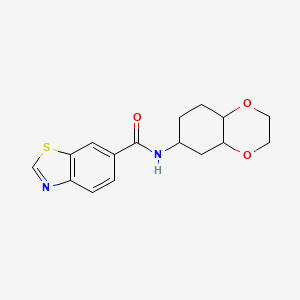

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound featuring a 1,3-benzothiazole moiety linked via a carboxamide bridge to an octahydro-1,4-benzodioxin ring. This hybrid structure combines the lipophilic properties of the dioxane ring with the heteroaromatic characteristics of benzothiazole, making it a candidate for drug discovery .

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-16(10-1-3-12-15(7-10)22-9-17-12)18-11-2-4-13-14(8-11)21-6-5-20-13/h1,3,7,9,11,13-14H,2,4-6,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTFRJRQGLHGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC4=C(C=C3)N=CS4)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide Derivatives of 1,4-Benzodioxin

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide () and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide () replace the benzothiazole-carboxamide group with sulfonamide substituents. These derivatives exhibit notable antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus.

Table 1: Key Differences in Sulfonamide vs. Carboxamide Derivatives

Fluorinated Benzothiazole Analogues

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide () introduces a fluorine atom at position 6 of the benzothiazole ring. Fluorination typically enhances metabolic stability and binding affinity due to electron-withdrawing effects. A related compound in adds an imidazole-propyl chain, which may improve solubility and target engagement (e.g., kinase inhibition). These modifications suggest that fluorination or functional group additions could optimize the pharmacokinetic profile of the target compound .

Tetrahydrobenzothiophene Derivatives

In N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (), the benzothiazole is replaced with a tetrahydrobenzothiophene ring. Such substitutions highlight the importance of heterocycle choice in balancing activity and solubility .

Benzodithiazine Analogues

Compounds like 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () replace the dioxane ring with a benzodithiazine system. The sulfur atoms in the dithiazine ring enhance electron delocalization, which may improve redox activity or metal chelation. However, the sulfonyl groups in these derivatives differ significantly from the carboxamide linkage in the target compound, leading to divergent biological targets (e.g., anti-inflammatory vs. antimicrobial) .

Antihepatotoxic Dioxane-Containing Compounds

describes flavones and coumarins with 1,4-dioxane rings, such as 3',4'-(1",4"-dioxino)flavone, which show antihepatotoxic activity comparable to silymarin. direct enzyme modulation) .

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiazole moiety with an octahydro-benzodioxin unit. This structural diversity is hypothesized to contribute to its varied biological activities.

Antibacterial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Xanthomonas oryzae | 47.6 mg/L |

| Compound B | Xanthomonas citri | 36.8 mg/L |

The mechanism of action involves upregulating succinate dehydrogenase (SDH) expression, which plays a crucial role in oxidative phosphorylation and inhibits bacterial reproduction .

Antiviral Activity

Benzothiazole derivatives have also been evaluated for their antiviral properties. For example, compounds structurally related to this compound demonstrated protective effects against tobacco mosaic virus (TMV).

| Compound | Protective Activity (%) |

|---|---|

| Compound C | 54.41% |

| Compound D | 52.23% |

The introduction of electron-donating groups in the benzothiazole ring has been linked to enhanced antiviral activity .

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented. A study assessing the effects of various derivatives on human cancer cell lines found that certain compounds significantly inhibited cell proliferation and induced apoptosis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | A431 (epidermoid carcinoma) | 2.0 |

| Compound F | A549 (non-small cell lung cancer) | 1.5 |

These compounds were shown to decrease the expression levels of inflammatory factors such as IL-6 and TNF-α and hindered cell migration through mechanisms involving cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways associated with cell growth and apoptosis.

- Molecular Pathways : The compound may influence various pathways related to inflammation and cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of novel benzothiazole compounds where one derivative displayed potent anticancer activity against multiple human cancer cell lines. This indicates the therapeutic potential of modifying the benzothiazole scaffold to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.